molecular formula C12H15N B152620 6-Tert-butyl-1H-indole CAS No. 887581-54-6

6-Tert-butyl-1H-indole

Cat. No. B152620
CAS RN: 887581-54-6
M. Wt: 173.25 g/mol
InChI Key: VNMQJWPTYZPZDM-UHFFFAOYSA-N
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Description

6-Tert-butyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives often involves the Fischer indole synthesis or palladium-catalyzed amination reactions. For instance, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is synthesized using cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . Additionally, tert-butyl sulfinamide has been used as an ammonia surrogate for the synthesis of indoles .

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a tert-butyl indole derivative is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Another study reports the crystal structure of a tert-butyl indole derivative, showing that the indole ring system is planar and forms a dihedral angle with the tert-butyl bound carboxylate group .

Chemical Reactions Analysis

Tert-butyl indole derivatives can undergo various chemical reactions, including substitution reactions to introduce different functional groups. The reactivity of these compounds can be influenced by the presence of the tert-butyl group and other substituents on the indole ring. For example, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate involves the use of 5-bromoindole as a raw material .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are closely related to their molecular structure. The presence of the tert-butyl group can affect the compound's boiling point, solubility, and stability. The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . The crystal structure analysis also contributes to understanding the intermolecular interactions that can affect the compound's melting point and solubility .

Scientific Research Applications

  • Synthesis and Structural Analysis : 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, a related compound, has been synthesized and investigated for its structure using NMR techniques. This research provides insights into the tricyclic hetarenes structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Kreher & Dyker, 1987).

  • Fischer Indole Synthesis : A tert-butyl iodide mediated synthesis of substituted indoles from N-aryl conjugated hydrazones has been developed. This research is significant as it provides a new method for accessing various indole derivatives, which are important in pharmaceuticals and material sciences (Ito, Ueda, Takeda, & Miyata, 2016).

  • Organocatalytic Alkylations : The indole framework, important in numerous natural isolates and medicinal agents, can be accessed asymmetrically using a new chiral amine catalyst. This method allows for the conjugate addition of various indole systems to a range of alpha, beta-unsaturated aldehydes, which is useful in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).

  • Functionalized Indoles Synthesis : Tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, leading to the preparation of indoles and anilines with sensitive functional groups. This method demonstrates the versatility in synthesizing indoles, which are essential in various chemical applications (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

  • Photocatalytic Dearomative Cycloaddition : Indole and indoline rings, present in many biologically active molecules, have been synthesized through a visible-light mediated intermolecular [2 + 2] cycloaddition with alkenes. This method exhibits high yield, regio- and diastereoselectivity, and extends to azaindole heterocycles, offering potential applications in drug discovery (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).

  • Copper-Catalyzed Oxidative Dearomatization/Spirocyclization : Copper-catalyzed oxidative dearomatization and spirocyclization of indole-2-carboxamides have been developed to synthesize C2-spiro-pseudoindoxyls. This method is efficient and likely proceeds via a reactive 3H-indol-3-one intermediate, followed by electrophilic aromatic substitution (Kong, Wang, Zhang, Xu, & Li, 2016).

Safety and Hazards

The safety information for “6-Tert-butyl-1H-indole” includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, necessitates the exploration of indole derivatives . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

6-tert-butyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMQJWPTYZPZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620435
Record name 6-tert-Butyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887581-54-6
Record name 6-tert-Butyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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